Methyl 6-amino-3-bromo-2-hydroxybenzoate
Description
Methyl 6-amino-3-bromo-2-hydroxybenzoate is a benzoate ester derivative featuring a hydroxy group at position 2, a bromine atom at position 3, and an amino group at position 6.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 6-amino-3-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,11H,10H2,1H3 |
InChI Key |
MDUZGWUKMGQUIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 6-amino-3-bromo-2-hydroxybenzoate and its analogs:
Key Differences and Implications
Functional Group Effects: Hydroxy vs. Methoxy: The hydroxy group in this compound enhances hydrogen bonding capacity, improving solubility in polar solvents compared to methoxy analogs like Methyl 6-amino-3-bromo-2-methoxybenzoate. However, methoxy derivatives exhibit higher lipophilicity, favoring organic-phase reactions . Bromo Position: Bromine at position 3 (meta to the ester) in the target compound may direct electrophilic substitution reactions differently compared to bromine at position 2 (ortho to the ester) in Methyl 6-amino-2-bromo-3-methoxybenzoate. For example, Suzuki coupling reactions may proceed with distinct regioselectivity .
Reactivity and Synthetic Utility: The amino group at position 6 in all compounds enables nucleophilic reactions (e.g., acylation, alkylation), while bromine facilitates cross-coupling reactions (e.g., Suzuki, Heck). Methyl salicylate lacks these groups, limiting its utility in complex syntheses .
Applications: this compound’s hydroxy group may enhance binding to biological targets (e.g., enzymes) compared to methoxy derivatives, making it preferable in drug design. Methoxy analogs are more suited for lipophilic environments or stability in acidic conditions . Methyl salicylate, a simpler analog, is primarily used in consumer products rather than advanced synthesis due to its lack of reactive handles .
Research Findings and Trends
- Hydroxy groups likely induce stronger intermolecular hydrogen bonds than methoxy, affecting crystal morphology .
- Thermodynamic Properties : Methoxy derivatives generally exhibit higher thermal stability due to reduced hydrogen bonding, as seen in methyl salicylate’s volatility compared to hydroxy-containing analogs .
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